molecular formula C7H15NO2 B1448429 1-(Morpholin-3-yl)propan-2-ol CAS No. 1564490-34-1

1-(Morpholin-3-yl)propan-2-ol

Cat. No.: B1448429
CAS No.: 1564490-34-1
M. Wt: 145.2 g/mol
InChI Key: BPHMQGAVIVAZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Morpholin-3-yl)propan-2-ol is an organic compound that features a morpholine ring attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Morpholin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-propanol with morpholine under controlled conditions. The reaction typically occurs at elevated temperatures (115-120°C) and requires vigorous stirring to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents such as anhydrous benzene can further enhance the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Morpholin-3-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by binding to active sites of enzymes, thereby modulating their activity. The compound’s morpholine ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(Morpholin-3-yl)propan-2-ol is unique due to its specific combination of a morpholine ring and a propanol backbone, which provides a balance of hydrophilicity and reactivity. This makes it versatile for various applications, from chemical synthesis to biological research .

Properties

IUPAC Name

1-morpholin-3-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(9)4-7-5-10-3-2-8-7/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHMQGAVIVAZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1COCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Morpholin-3-yl)propan-2-ol
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Reactant of Route 6
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